Felbamate - 25451-15-4

Felbamate

Catalog Number: EVT-268249
CAS Number: 25451-15-4
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a dicarbamate compound first introduced in 1993 as an anticonvulsant agent. [] It is chemically distinct from other antiepileptic drugs (AEDs) available at the time of its introduction. [] While initially showing promise for its broad spectrum anticonvulsant activity, [] its use has been restricted due to rare but serious side effects. Despite this, felbamate remains a valuable subject of scientific research, particularly for its unique mechanisms of action and potential applications beyond epilepsy.

Future Directions
  • Mechanism of Action: Further investigation is needed to fully elucidate the interactions of felbamate with various neurotransmitter systems, particularly its effects on NMDA receptor subtypes and its interaction with the glycine binding site. [, ]
  • Structure-Activity Relationship Studies: Developing felbamate analogs with improved safety profiles while retaining its therapeutic efficacy is a promising avenue for future research. [, ] Exploring the structural elements responsible for its unique pharmacological properties can lead to safer and more effective medications.
  • Clinical Applications Beyond Epilepsy: Given the emerging evidence for potential antidepressant and neuroprotective effects, further clinical trials are warranted to investigate felbamate's efficacy in treating conditions beyond epilepsy, such as mood disorders, stroke, and traumatic brain injury. [, ]

Meprobamate

Compound Description: 2-Methyl-2-propyl-1,3-propanediol dicarbamate, commonly known as meprobamate, is a centrally acting skeletal muscle relaxant and anxiolytic drug. [] It was once widely prescribed for the treatment of anxiety and insomnia but has largely been replaced by benzodiazepines due to concerns about its potential for abuse and dependence. []

Fluorofelbamate

Compound Description: Fluorofelbamate is a structural analog of felbamate. [] While its specific chemical structure isn't provided in the reference, its name indicates a fluorine atom substitution on the felbamate molecule.

Relevance: Fluorofelbamate exhibits similar anticonvulsant properties to felbamate in animal models of status epilepticus. [] Like felbamate, it effectively shortens seizure duration when administered during the early stages of status epilepticus. [] Furthermore, fluorofelbamate demonstrates efficacy even in the late, drug-refractory stages of status epilepticus, suggesting a potential benefit in treating this serious condition. []

5,7-Dichlorokynurenic Acid

Compound Description: 5,7-Dichlorokynurenic acid (DCK) is a potent and selective antagonist of the glycine site on the NMDA receptor complex. [, ] It competitively inhibits the binding of glycine, which is an essential co-agonist for NMDA receptor activation. [, ]

Relevance: While early research suggested felbamate might act as a glycine site antagonist on the NMDA receptor, subsequent studies using DCK have challenged this view. [, ] For instance, unlike competitive glycine site antagonists like DCK, felbamate's block of NMDA receptor responses remains unaffected by varying glycine concentrations. [] This distinction in their mechanisms of action suggests that felbamate interacts with the NMDA receptor complex through a different site or mechanism than direct competition with glycine at the strychnine-insensitive glycine binding site.

Phenobarbital

Compound Description: Phenobarbital is a barbiturate and a classic example of an anticonvulsant drug used to treat various seizure types. [, ] It acts primarily by enhancing the effects of GABA, an inhibitory neurotransmitter in the brain. [, ]

Carbamazepine

Compound Description: Carbamazepine is an anticonvulsant drug commonly used to treat various seizure types, including partial seizures, generalized tonic-clonic seizures, and mixed seizure disorders. [, , ] Its mechanism of action involves blocking voltage-gated sodium channels in the brain, thereby reducing neuronal excitability. [, , ]

Classification

Felbamate is classified as a non-barbiturate anticonvulsant and is noted for its broad-spectrum efficacy against various types of seizures. Despite its effectiveness, the use of felbamate has been limited due to serious side effects, including aplastic anemia and hepatotoxicity .

Synthesis Analysis

Felbamate can be synthesized through several methods, primarily involving the reaction of 2-phenyl-1,3-propanediol with carbamates or isocyanates. One notable synthesis method includes:

  1. Reaction with Cyanate:
    • The 2-phenyl-1,3-propanediol is reacted with cyanate in the presence of a strong acid catalyst within a non-halogenated solvent.
  2. Chlorosulfonyl Isocyanate Method:
    • Another method involves treating 2-phenyl-1,3-propanediol with chlorosulfonyl isocyanate under controlled conditions to yield felbamate .

These methods highlight the versatility in synthesizing felbamate while also emphasizing the importance of controlling reaction parameters such as temperature and pH to optimize yields.

Molecular Structure Analysis

The molecular structure of felbamate features a central propanediol backbone with phenyl and carbamate substituents. Key characteristics include:

  • Molecular Weight: 238.24 g/mol
  • Molecular Formula: C_{11}H_{14}N_{2}O_{4}
  • Structural Features:
    • A phenyl group attached to a propanediol unit.
    • Two carbamate functional groups that contribute to its pharmacological properties.

The compound exhibits slight solubility in water and better solubility in organic solvents like dimethyl sulfoxide .

Chemical Reactions Analysis

Felbamate undergoes various chemical reactions, predominantly related to its interactions as an anticonvulsant:

  1. Decomposition Reactions: Under extreme conditions, felbamate can decompose, leading to the release of nitrogen oxides.
  2. Hydrolysis: In aqueous environments, felbamate may hydrolyze, impacting its stability and bioavailability.
  3. Drug Interactions: Felbamate can influence plasma levels of other antiepileptic drugs when co-administered, such as increasing the plasma concentration of phenobarbital .

These reactions are critical for understanding the drug's behavior in biological systems and its interactions with other medications.

Mechanism of Action
  • N-Methyl-D-Aspartate Receptor Antagonism: Felbamate has been shown to act as an antagonist at the glycine recognition site of the N-methyl-D-aspartate receptor-ionophore complex. This antagonism may inhibit excitatory neurotransmission, thereby reducing seizure activity.
  • GABAergic Activity Modulation: There are indications that felbamate may enhance gamma-aminobutyric acid (GABA) activity, although this effect is considered weak compared to other anticonvulsants.
  • Sodium Channel Inhibition: Some studies suggest that felbamate may inhibit voltage-gated sodium channels, further contributing to its anticonvulsant properties .

These mechanisms collectively contribute to felbamate's effectiveness in managing seizures.

Physical and Chemical Properties Analysis

Felbamate exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 151.5 °C.
  • Solubility: Slightly soluble in water; freely soluble in dimethyl sulfoxide; slightly soluble in ethanol.
  • pKa Value: The strongest acidic pKa is approximately 14.98.
  • LogP Value: The partition coefficient (logP) is around 0.3, indicating moderate lipophilicity .

These properties are essential for understanding how felbamate behaves pharmacologically and its bioavailability.

Applications

Felbamate is primarily used as an add-on therapy for patients with drug-resistant epilepsy. Its applications include:

Despite its therapeutic benefits, the risk of severe side effects has led to more cautious use compared to other antiepileptic agents . Ongoing research continues to explore its efficacy and safety profile in various patient populations.

Historical Development & Regulatory Trajectory of Felbamate

Evolution of Felbamate as a Novel Antiepileptic Agent: From Meprobamate Analogues to Clinical Adoption

Felbamate (2-phenyl-1,3-propanediol dicarbamate) emerged from a series of dicarbamate compounds synthesized in the 1950s, including the anxiolytic meprobamate. Unlike its predecessor, felbamate lacked sedative properties but demonstrated broad-spectrum antiseizure activity in experimental models. Initial development stalled due to limited clinical applications until 1986, when systematic studies revealed its potent anticonvulsant efficacy with low neurotoxicity in animal seizure models (maximal electroshock, pentylenetetrazol, amygdala-kindling) [5]. This pharmacologic distinction from meprobamate arose from its phenyl substitution at the 2-carbon position, which enhanced selective interaction with neuronal targets while minimizing GABAergic sedation [5] [7]. By the late 1980s, pharmacokinetic studies confirmed favorable absorption, linear metabolism, and low protein binding (22–25%), positioning it as a viable candidate for refractory epilepsy [5].

Table 1: Key Structural and Functional Differences Between Felbamate and Meprobamate

FeatureFelbamateMeprobamate
Chemical structure2-phenyl-1,3-propanediol dicarbamate2-methyl-2-propyl-1,3-propanediol dicarbamate
Primary mechanismNMDA antagonism; Na⁺/Ca²⁺ channel modulationGABA potentiation
Sedative effectsMinimalSignificant
Initial indicationAnticonvulsantAnxiolytic

FDA Approval (1993): Rationale Based on Early Efficacy in Focal Seizures and Lennox-Gastaut Syndrome

The FDA approved felbamate in July 1993 based on two pivotal trial categories:

  • Focal seizures: A double-blind, randomized trial (n=42) demonstrated felbamate’s superiority over low-dose valproate (control) in monotherapy. Only 14% of felbamate-treated patients met escape criteria (doubled seizure frequency) versus 86% in the control group. Adjunctive therapy trials showed modest efficacy, reducing seizure frequency by 19–35% [1] [5].
  • Lennox-Gastaut syndrome (LGS): A multicenter trial (n=73) reported a 34% median reduction in atonic seizures ("drop attacks") and 19% reduction in all seizures versus placebo (9% and 4% increases, respectively). Parental assessments noted improved alertness and responsiveness, supporting its use in severe pediatric epilepsy [1] [4].

These trials leveraged innovative designs, including presurgical monotherapy conversion and active-control paradigms with "pseudo-placebo" arms (subtherapeutic valproate doses), addressing ethical concerns in refractory populations [5]. The drug was fast-tracked due to unmet needs in treatment-resistant epilepsy, with initial projections of widespread adoption.

Table 2: Efficacy Outcomes from Pivotal Felbamate Trials Leading to FDA Approval

Trial TypePopulationSeizure ReductionOutcome vs. ControlStudy Reference
MonotherapyAdult focal seizures60% responder rate72% fewer escape eventsLeppik et al. (1991)
Adjunctive therapyPediatric LGS34% (atonic seizures)25% greater than placeboFelbamate Study Group (1993)

Post-Marketing Surveillance Challenges: Aplastic Anemia and Hepatotoxicity as Paradigm-Shifting Adverse Events

Within a year of approval, post-marketing surveillance identified catastrophic idiosyncratic reactions:

  • Aplastic anemia: 34 cases were confirmed within six years, representing a risk >100-fold higher than the general population (27–207 cases per million vs. 2–2.5 per million). Mortality reached 30% [1] [6].
  • Hepatic failure: 18 cases emerged, with an estimated incidence of 1:18,500–34,000. Fatality/liver transplantation occurred in 67% of cases, often within 5 weeks of symptom onset [1] [7].

These events were unpredictable, lacking clear dose-dependence or preclinical signals. Mechanistic studies later implicated reactive metabolites: felbamate undergoes hepatic bioactivation to 2-phenylpropenal, an α,β-unsaturated aldehyde that depletes glutathione and forms protein adducts, triggering immune-mediated toxicity [2]. The timing was critical—most cases occurred within 6–12 months of treatment initiation, leading to a rapid FDA response [1] [4].

Regulatory Revisions and Risk-Benefit Reassessment in Epilepsy Management

In response to the 1994 safety crisis, the FDA implemented urgent measures:

  • "Dear Doctor" letters (August–September 1994) mandated immediate discontinuation for non-refractory cases and restricted use to patients failing ≥4 antiseizure medications [4] [7].
  • Boxed warnings for aplastic anemia and hepatotoxicity were added to labeling, emphasizing risk mitigation through:
  • Baseline/frequent hematologic and hepatic monitoring (despite unproven prevention value) [6].
  • Patient registries to track long-term outcomes [4].
  • Risk acknowledgment forms became mandatory, requiring physician-patient discussions about benefits versus "substantial risks" [7].

These actions transformed felbamate into a last-line therapy, reducing exposed patients from 150,000 (1994) to ~14,000 globally. Nevertheless, its retention in pharmacopeias reflects recalibrated risk-benefit assessments: long-term studies confirm sustained efficacy in responders (51% ≥50% seizure reduction; 12% seizure-free), particularly in genetic epilepsies (e.g., GRIN2B mutations) and post-encephalitic epilepsy [4] [5]. The felbamate saga established precedent for proactive pharmacovigilance, influencing subsequent antiseizure drug approvals [1] [7].

Table 3: Timeline of Key Regulatory Actions for Felbamate (1993–1994)

DateRegulatory ActionImpact on Use
July 1993Initial FDA approval for focal seizures/LGS150,000 patients prescribed within a year
August 1994Urgent withdrawal after 10 aplastic anemia cases~90% of patients discontinued therapy
September 1994Restricted reintroduction with boxed warningsLimited to refractory epilepsy

Properties

CAS Number

25451-15-4

Product Name

Felbamate

IUPAC Name

(3-carbamoyloxy-2-phenylpropyl) carbamate

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)

InChI Key

WKGXYQFOCVYPAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N

Solubility

Slightly soluble in water
Sparingly soluble in water, methanol, ethanol, acetone and chloroform; freely soluble in DSMO, 1-methyl-2-pyrrolidinone and DMF.
7.42e-01 g/L

Synonyms

(3-Carbamoyloxy-2-phenyl-propyl) carbamate
2 Phenyl 1,3 propanediol dicarbamate
2-phenyl-1,3-propanediol dicarbamate
ADD 03055
ADD-03055
ADD03055
felbamate
Felbamyl
Felbatol
Taloxa
W 554
W-554
W554

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.